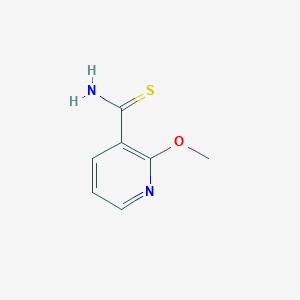

2-Methoxypyridine-3-carbothioamide

Description

Properties

IUPAC Name |

2-methoxypyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-10-7-5(6(8)11)3-2-4-9-7/h2-4H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRRQJVEUOFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine and Thioamide Chemical Research

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds extensively studied in medicinal chemistry and materials science due to their diverse biological activities and applications. pharmaguideline.comorganic-chemistry.orgnih.gov The pyridine ring is a core structure in many pharmaceuticals and natural products. nih.gov The presence of a methoxy (B1213986) group, as in 2-methoxypyridine (B126380) derivatives, can significantly influence the electronic properties and metabolic stability of the molecule, making it a point of interest in drug design. nih.govnih.gov

Thioamides, characterized by a carbon-sulfur double bond adjacent to a nitrogen atom, are also a significant class of compounds. organic-chemistry.orgnih.gov They are known to be isosteres of amides and are often incorporated into molecules to modulate their biological activity. nih.gov Thioamides are more reactive than their amide counterparts and have been investigated for a range of therapeutic areas, including as antibacterial and anticancer agents. researchgate.netresearchgate.netnih.gov For instance, ethionamide (B1671405) is a thioamide-containing drug used in the treatment of tuberculosis. wikipedia.org

Significance of the 2 Methoxypyridine 3 Carbothioamide Scaffold in Academic Inquiry

The specific scaffold of 2-Methoxypyridine-3-carbothioamide combines the features of both pyridines and thioamides. While research on closely related structures, such as pyridine-3-carboxamide (B1143946) analogs and other carbothioamide derivatives, has been published, a direct investigation into the significance of the this compound framework itself is not documented. researchgate.netresearchgate.net Studies on similar molecules have explored their potential as antibacterial agents, inhibitors of enzymes like urease, and as modulators of biological pathways. nih.govmdpi.comnih.gov However, without specific studies, the contribution and importance of the 2-methoxy substitution in conjunction with the 3-carbothioamide group on the pyridine (B92270) ring remain speculative.

Overview of Core Research Areas on 2 Methoxypyridine 3 Carbothioamide and Its Chemical Derivatives

Advanced Synthetic Transformations and Mechanistic Investigations in Derivatization

Pyrazole (B372694) and Thiazole (B1198619) Ring Formation

The thioamide moiety of this compound is a key functional group for the construction of five-membered heterocyclic rings such as pyrazoles and thiazoles. These reactions typically involve condensation with bifunctional reagents.

The formation of a pyrazole ring from a related methoxypyridine precursor has been demonstrated in the synthesis of novel gamma-secretase modulators. nih.gov While not starting directly from the carbothioamide, the principles of building a pyrazole ring adjacent to a methoxypyridine ring are relevant. For instance, the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a classic method for pyrazole synthesis. In the context of this compound, a hypothetical pathway could involve the reaction of the thioamide with a hydrazine and a suitable dicarbonyl-equivalent synthon. The specific reaction conditions would determine the final substitution pattern on the resulting pyrazolyl-pyridine system.

A more direct application of the thioamide functionality is in the synthesis of thiazole rings. The Hantzsch thiazole synthesis and its variations provide a foundational method where a thioamide reacts with an α-haloketone. google.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbonyl-activated carbon of the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. The reaction of this compound with various α-haloketones would lead to a range of 2-(2-methoxypyridin-3-yl)thiazole derivatives with different substituents on the thiazole ring, depending on the choice of the ketone.

The following table illustrates the potential reactants for the formation of pyrazole and thiazole rings from a 2-methoxypyridine (B126380) core structure.

| Target Ring | Reactant 1 | Reactant 2 | Resulting System |

| Pyrazole | Hydrazine derivative | 1,3-Dicarbonyl compound | Pyrazolyl-pyridine |

| Thiazole | This compound | α-Haloketone | 2-(2-Methoxypyridin-3-yl)thiazole |

Strategies Involving Nucleophilic Aromatic Substitution

The pyridine ring, particularly when substituted with a methoxy (B1213986) group, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.comchemeurope.com The methoxy group at the 2-position of the pyridine ring can act as a leaving group, allowing for the introduction of various nucleophiles at this position. However, the inherent electron-deficient nature of the pyridine ring also makes it reactive towards nucleophiles, with the reactivity being position-dependent. chemeurope.com

Research into the amination of 3-methoxypyridine (B1141550) has shown that direct displacement of the methoxy group at the 3-position is possible. ntu.edu.sg The use of sodium hydride with an additive like lithium iodide has been shown to facilitate the C3-amination of 3-methoxypyridine with various amines. ntu.edu.sgnih.gov This suggests that the methoxy group of this compound could potentially be displaced by strong nucleophiles, although the electronic effect of the carbothioamide group at the 3-position would influence the reactivity.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com For a methoxypyridine, the reaction with an amine nucleophile would proceed via such an intermediate. youtube.com

The table below summarizes the conditions and outcomes for nucleophilic amination of a 3-methoxypyridine substrate, which serves as a model for the potential reactivity of this compound.

| Substrate | Nucleophile | Reagents | Product | Yield | Reference |

| 3-Methoxypyridine | Piperidine | NaH, LiI | 3-(Piperidin-1-yl)pyridine | 88% | ntu.edu.sg |

| 3-Methoxypyridine | Pyrrolidine | NaH, LiI | 3-(Pyrrolidin-1-yl)pyridine | 90% | ntu.edu.sg |

| 3-Methoxypyridine | Azepane | NaH, LiI | 3-(Azepan-1-yl)pyridine | 87% | ntu.edu.sg |

| 3-Methoxypyridine | n-Butylamine | NaH, LiI | 3-(Butylamino)pyridine | 61% | ntu.edu.sg |

These findings indicate that the methoxy group on the pyridine ring is a viable handle for introducing nitrogen-based nucleophiles, offering a pathway to further derivatize the this compound core.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structural features of newly synthesized this compound analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound analogs. researchgate.net Complete structural characterization is often achieved using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For a typical this compound structure, the aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region. The methoxy group protons would resonate as a sharp singlet, typically around 3.9 ppm. chemicalbook.com The protons of the thioamide (-CSNH₂) group would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum would show characteristic signals for the pyridine ring carbons, with the carbon attached to the methoxy group appearing at a significantly downfield shift. chemicalbook.com The thiocarbonyl carbon (C=S) is particularly noteworthy, typically resonating in the range of 170-180 ppm.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule. COSY spectra help identify proton-proton couplings within the pyridine ring, while HMBC spectra reveal long-range correlations between protons and carbons (e.g., between the methoxy protons and the C2 carbon of the pyridine ring), confirming the placement of substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 2-Methoxypyridine Moiety.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | ~7.51 | Not Applicable |

| H-5 | ~6.72 | Not Applicable |

| H-6 | ~8.15 | Not Applicable |

| -OCH₃ | ~3.92 | ~53.0 |

| C-2 | Not Applicable | ~164.0 |

| C-3 | Not Applicable | ~108.0 |

| C-4 | Not Applicable | ~138.0 |

| C-5 | Not Applicable | ~116.0 |

| C-6 | Not Applicable | ~147.0 |

| Note: Data is based on the parent compound 2-Methoxypyridine and serves as an illustrative example. chemicalbook.com Actual shifts for derivatives will vary based on substitution. |

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound analogs. bldpharm.com Electrospray Ionization (ESI-MS) is commonly used to generate protonated molecular ions [M+H]⁺, allowing for the straightforward determination of the molecular mass. bldpharm.com

High-Resolution Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which enables the determination of the elemental formula of the compound and its fragments with a high degree of confidence. bldpharm.com The fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the methoxy, pyridine, and carbothioamide moieties.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound analogs, the FTIR spectrum would typically display:

N-H stretching vibrations from the thioamide group, usually appearing as one or two bands in the 3100-3400 cm⁻¹ region.

C-H stretching vibrations from the aromatic pyridine ring and the methoxy group, observed around 2850-3100 cm⁻¹.

C=N and C=C stretching vibrations of the pyridine ring, found in the 1400-1600 cm⁻¹ region.

C=S stretching vibration (the "thioamide band"), which is a key marker, typically appearing in the 800-1250 cm⁻¹ region. Its exact position can be influenced by hydrogen bonding and coupling with other vibrations.

C-O stretching vibration of the methoxy group, which gives a strong band, often around 1250 cm⁻¹. chemicalbook.com

X-ray Crystallographic Analysis of this compound Derivatives

For instance, analysis of a 2-methoxy-3-cyanopyridine derivative revealed an orthorhombic crystal system with the space group Aba2. researchgate.net In such structures, the torsion angles between the central pyridine ring and its substituents are key parameters, indicating the degree of planarity. The delocalization of π-electrons across the pyridine and substituent systems is often evidenced by bond lengths that show partial double bond character. researchgate.net

Table 2: Illustrative Crystallographic Data for a Substituted 2-Methoxypyridine Analog.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

| Z (molecules/unit cell) | 8 |

| Data from a related 2-methoxy-3-cyanopyridine derivative for illustrative purposes. researchgate.net |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact, such as hydrogen bonds, can be identified as red spots. nih.gov

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thioamide Derivative.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 38.7% |

| S···H / H···S | 24.0% |

| C···H / H···C | 18.5% |

| N···H / H···N | 9.8% |

| Data from a bis(hydrazine-1-carbothioamide) derivative for illustrative purposes. nih.gov |

Conformational Analysis and Tautomerism Investigations

Furthermore, the carbothioamide group introduces the possibility of thione-thiol tautomerism. The molecule can exist in the thione form (C=S) or the thiol form (C-SH). While the thione form is generally predominant in simple thioamides, the equilibrium can be influenced by factors such as solvent polarity, pH, and the electronic nature of substituents on the pyridine ring. researchgate.netclockss.org Spectroscopic techniques, particularly NMR and UV/Vis spectroscopy, are employed to study this tautomeric equilibrium, often by comparing the spectra of the compound with those of its N-methyl and S-methyl fixed derivatives, which represent the individual tautomers. researchgate.net

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Compound Purity and Identification in Research

Chromatographic methods are indispensable for the separation and purification of 2-Methoxypyridine-3-carbothioamide from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most utilized techniques in this regard.

In a typical research setting, the purity of a synthesized batch of this compound is assessed using reverse-phase HPLC. This method separates compounds based on their hydrophobicity. A C18 column is commonly employed as the stationary phase, while the mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification under specific chromatographic conditions. The purity is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all observed peaks. For many research applications, a purity of over 95% as determined by HPLC is considered acceptable. nih.gov

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally powerful for identifying this compound, especially in complex mixtures. After separation on the LC column, the compound is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound, this provides confirmation of its molecular weight. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint for structural confirmation.

Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound

| Parameter | Value / Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | Linear gradient from 5% to 95% B over a set time, followed by a re-equilibration step. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transition | Specific mass-to-charge ratio (m/z) for the parent ion and its characteristic fragment ions would be monitored. |

This table presents a hypothetical but representative set of parameters for the analysis of this compound based on methods used for similar compounds.

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Models

Spectroscopic techniques are crucial for the structural elucidation and quantitative analysis of this compound in various research models. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are routinely used. In ¹H NMR, the chemical shift, integration (the area under the peak), and multiplicity (the splitting pattern) of the signals provide a wealth of information about the number and connectivity of hydrogen atoms. For this compound, specific peaks corresponding to the methoxy (B1213986) group protons, the aromatic protons on the pyridine (B92270) ring, and the protons of the carbothioamide group would be expected.

Quantitative NMR (qNMR) can be employed to determine the precise concentration of this compound in a solution without the need for an identical standard of the compound. mdpi.comnih.gov This is achieved by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard. mdpi.com

Mass Spectrometry (MS) , as mentioned earlier, is used for molecular weight determination and structural confirmation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. In quantitative studies, particularly in biological matrices, LC-MS/MS is the method of choice. nih.gov This technique offers high sensitivity and selectivity by monitoring a specific fragmentation transition of the parent ion to a product ion. nih.gov This allows for the accurate quantification of this compound even at very low concentrations in complex samples. nih.gov

Table 2: Expected Spectroscopic Data for the Characterization of this compound

| Technique | Expected Data / Observation |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons.- Distinct signals in the aromatic region for the protons on the pyridine ring, with coupling patterns indicative of their relative positions.- A broad singlet for the amine (-NH₂) protons of the carbothioamide group. |

| ¹³C NMR | - A signal for the methoxy carbon.- Signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the substituents.- A signal for the carbon of the carbothioamide (C=S) group, typically found at a characteristic downfield shift. |

| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (C₇H₈N₂OS, MW: 168.22).- Characteristic fragmentation patterns that can be used to confirm the structure. |

| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amine group.- C=S stretching vibration for the thioamide group.- C-O stretching for the methoxy group.- C=C and C=N stretching vibrations for the pyridine ring. |

This table outlines the anticipated spectroscopic features for this compound based on its chemical structure and data from analogous compounds.

Future Research Directions and Unexplored Avenues for 2 Methoxypyridine 3 Carbothioamide

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Future research should prioritize the development of novel and efficient methods for the asymmetric synthesis of chiral derivatives of 2-Methoxypyridine-3-carbothioamide.

A significant challenge lies in the creation of stereogenic centers in a controlled manner. One promising approach involves the use of chiral ligands in transition-metal-catalyzed reactions. acs.org The design and application of new chiral pyridine-derived ligands have shown considerable success in various asymmetric transformations. acs.org For instance, the development of chiral 2,2′-bipyridine ligands has enabled highly enantioselective nickel-catalyzed reactions. acs.org Future efforts could focus on designing ligands that are specifically tailored to the steric and electronic properties of the this compound scaffold.

Another avenue for exploration is the use of chiral auxiliaries derived from natural sources, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction. Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, presents a powerful and often more sustainable alternative to metal-based catalysis for asymmetric synthesis. Research into the asymmetric synthesis of 2-(2-pyridyl)aziridines has demonstrated the potential of using stereogenic N-alkyl substituents to control diastereoselectivity. nih.gov A similar strategy could be adapted for the synthesis of chiral derivatives of this compound.

The development of a generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines from pyridine (B92270) highlights the potential for innovative cross-coupling approaches. nih.gov A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been successfully employed to create 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov Investigating similar catalytic systems for the functionalization of the pyridine ring in this compound could lead to a diverse library of chiral analogs.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Chiral Ligand Catalysis | High enantioselectivity, catalytic efficiency. | Design of ligands specific to the this compound scaffold. |

| Chiral Auxiliaries | Predictable stereochemical control. | Development of easily attachable and removable auxiliaries. |

| Organocatalysis | Metal-free, environmentally benign. | Identification of suitable organocatalysts for asymmetric transformations of the scaffold. |

| Asymmetric Cross-Coupling | Access to a wide range of chiral derivatives. | Exploration of catalytic systems like Rh-catalyzed reductive Heck reactions. |

Exploration of Novel Biological Targets at a Fundamental Mechanistic Level

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities. nih.govresearchgate.net Pyridine derivatives have been shown to interact with various biological targets, including enzymes, receptors, and DNA. nih.govresearchgate.net While the biological activity of this compound itself is not extensively characterized, its structural similarity to other bioactive pyridine compounds suggests a vast and largely unexplored therapeutic potential.

Future research should aim to identify and validate novel biological targets for this compound and its derivatives at a fundamental mechanistic level. This goes beyond simple screening and involves a deep dive into the molecular interactions that govern its biological effects.

One area of significant promise is in the field of oncology. Pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerase, and carbonic anhydrase. researchgate.netrsc.org For instance, imidazo[1,2-a]pyridine (B132010) scaffolds have been investigated for their inhibitory effects on p110α, an emerging target in cancer therapy. rsc.org A systematic investigation into the effects of this compound on various cancer-related signaling pathways is warranted.

Furthermore, the anti-inflammatory potential of pyridine-based compounds is well-documented. researchgate.net The complexation of pyridine derivatives with metal ions, such as Cu(II), has been shown to enhance their pharmacological effects. researchgate.net Investigating the anti-inflammatory properties of this compound and its metal complexes could lead to the development of new treatments for inflammatory diseases.

The unique ability of the pyridine ring to engage in diverse chemical interactions makes it a versatile scaffold for targeting a wide array of biological processes. researchgate.net The exploration of its potential as an antimicrobial, antiviral, or neuroprotective agent should not be overlooked. researchgate.net Mechanistic studies, including target deconvolution for hits identified in phenotypic screens, will be crucial for understanding how this compound exerts its biological effects.

Development of Advanced Computational Models for Complex Biological Systems

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the simulation of interactions with biological targets, and the virtual screening of large compound libraries. walshmedicalmedia.comnih.govbeilstein-journals.org The development of advanced computational models tailored to this compound can significantly accelerate the identification of promising derivatives and provide deep insights into their mechanisms of action.

Future research should focus on building and validating robust computational models that can accurately predict the behavior of this compound and its analogs in complex biological systems. This includes the use of:

Quantitative Structure-Activity Relationship (QSAR) models: To establish a mathematical relationship between the chemical structure of the compounds and their biological activity. This can guide the rational design of more potent analogs.

Molecular Docking Simulations: To predict the binding mode and affinity of the compounds to specific biological targets. This can help in identifying key interactions and optimizing the fit of the molecule within the binding site. walshmedicalmedia.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing a more realistic picture of the binding event and its stability.

Mechanistic Computational Models: These models can integrate data from various sources to simulate the effects of a drug on entire signaling pathways or cellular processes, offering a systems-level understanding of its action. nih.gov

By combining these computational approaches, researchers can create a comprehensive in silico profile of this compound, allowing for the prioritization of synthetic efforts and the generation of testable hypotheses about its biological function. The use of network data mining algorithms can further help in modeling the effects of drugs and identifying their mechanisms of action. oup.com

| Computational Model | Application in this compound Research |

| QSAR | Guide the design of derivatives with enhanced potency and selectivity. |

| Molecular Docking | Identify potential biological targets and predict binding interactions. |

| Molecular Dynamics | Elucidate the stability and dynamics of compound-target complexes. |

| Mechanistic Models | Understand the systems-level effects of the compound on cellular pathways. |

Integration with High-Throughput Screening Methodologies for Deeper Mechanistic Insight

High-Throughput Screening (HTS) is a powerful technology for rapidly testing large libraries of compounds for their biological activity. nih.govdrugtargetreview.com While traditionally used for hit identification, the integration of HTS with other technologies can provide deeper mechanistic insights into the action of compounds like this compound.

Future research should leverage innovative HTS strategies to not only identify bioactive derivatives but also to elucidate their mechanisms of action. This can be achieved through:

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. HCS can provide detailed information about the effects of a compound on cell morphology, protein localization, and other cellular processes, offering valuable mechanistic clues.

Chemical Genomics: This approach uses small molecules to perturb biological systems and study the resulting effects on a genome-wide scale. By combining HTS with genomic and proteomic techniques, it is possible to identify the cellular pathways and networks that are modulated by this compound.

Targeted HTS Campaigns: Once a primary biological activity is identified, focused HTS campaigns against specific enzyme families (e.g., kinases, proteases) or receptor classes can be conducted to pinpoint the direct molecular target. drugtargetreview.com

The integration of HTS with advanced data analysis and computational modeling will be crucial for interpreting the large datasets generated and for translating screening hits into viable lead compounds. nih.gov The ultimate goal is to move beyond simply identifying active compounds to understanding how they work, which is essential for developing safe and effective medicines. nih.gov

| Screening Methodology | Potential for Mechanistic Insight |

| Phenotypic Screening | Discovery of novel, unexpected biological activities and targets. |

| High-Content Screening | Detailed characterization of cellular effects and mechanism of action. |

| Chemical Genomics | Identification of modulated cellular pathways and networks. |

| Targeted HTS | Pinpointing the direct molecular target of the compound. |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methoxypyridine-3-carbothioamide with high yield?

- Methodological Answer : A high-yield (93%) synthesis involves reacting precursor compounds with sodium hydrogen sulfide monohydrate and magnesium chloride in N,N-dimethylformamide (DMF) at 20°C for 72 hours under sealed tube conditions. This protocol minimizes side reactions and ensures efficient thiourea formation . For alternative routes, consider modifying substituents on the pyridine ring (e.g., halogenation or methoxy group positioning) to optimize reactivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methoxy group (-OCH) and carbothioamide (-C(S)NH) positions on the pyridine ring .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during solvent evaporation steps.

- First Aid : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational tools streamline the design of novel derivatives of this compound?

- Methodological Answer :

- Retrosynthesis Planning : Use AI-powered platforms (e.g., Reaxys or Pistachio) to predict feasible synthetic routes by analyzing reaction databases for similar pyridine derivatives .

- Docking Studies : Apply molecular docking software (e.g., AutoDock Vina) to evaluate binding affinities of derivatives to biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

- Methodological Answer :

- Systematic Review Framework : Follow PRISMA guidelines to aggregate and critically appraise literature. Compare variables such as assay conditions (e.g., pH, temperature) and cell lines used in conflicting studies .

- Dose-Response Analysis : Replicate experiments with standardized protocols to isolate structure-activity relationships (SAR) for methoxy and carbothioamide substituents .

Q. How can solubility and stability of this compound be improved for in vitro biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility while avoiding precipitation .

- Lyophilization : Stabilize the compound by freeze-drying and storing at -20°C under inert gas (e.g., argon) to prevent oxidative degradation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability without altering core pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.